
(3S,4S)-3-(2-Hydroxy-ethyl)-3,4-dihydro-2H-pyran-4-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4S)-3-(2-Hydroxy-ethyl)-3,4-dihydro-2H-pyran-4-OL is a chiral compound with a unique structure that includes a pyran ring and a hydroxyethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-(2-Hydroxy-ethyl)-3,4-dihydro-2H-pyran-4-OL typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
(3S,4S)-3-(2-Hydroxy-ethyl)-3,4-dihydro-2H-pyran-4-OL undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: Further reduction can lead to the formation of more saturated compounds.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like tosyl chloride (TsCl) can be used to convert the hydroxy group into a better leaving group for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields a ketone or aldehyde, while reduction can produce alcohols or alkanes.
科学研究应用
(3S,4S)-3-(2-Hydroxy-ethyl)-3,4-dihydro-2H-pyran-4-OL has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and as a ligand for enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism by which (3S,4S)-3-(2-Hydroxy-ethyl)-3,4-dihydro-2H-pyran-4-OL exerts its effects involves its interaction with specific molecular targets. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The hydroxyethyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
(3S,4S)-3-(2-Hydroxy-ethyl)-3,4-dihydro-2H-pyran-4-OL: shares similarities with other chiral pyran derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity
属性
分子式 |
C7H12O3 |
|---|---|
分子量 |
144.17 g/mol |
IUPAC 名称 |
(3S,4S)-3-(2-hydroxyethyl)-3,4-dihydro-2H-pyran-4-ol |
InChI |
InChI=1S/C7H12O3/c8-3-1-6-5-10-4-2-7(6)9/h2,4,6-9H,1,3,5H2/t6-,7+/m0/s1 |
InChI 键 |
PZDKFWIUUZSYRV-NKWVEPMBSA-N |
手性 SMILES |
C1[C@@H]([C@@H](C=CO1)O)CCO |
规范 SMILES |
C1C(C(C=CO1)O)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


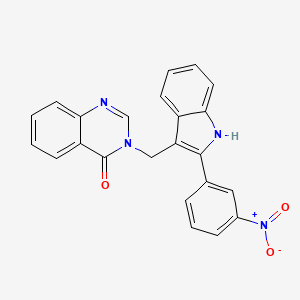


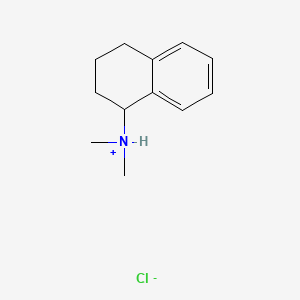
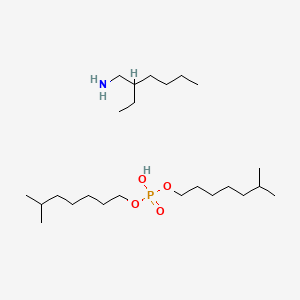
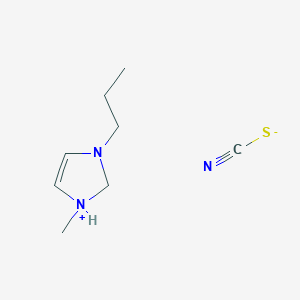
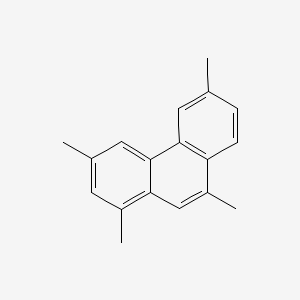
![[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl carbamate](/img/structure/B13777445.png)
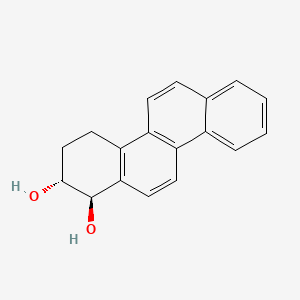
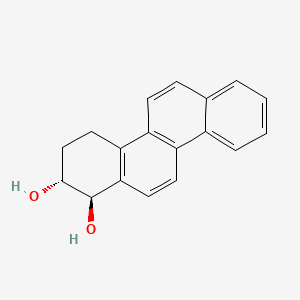
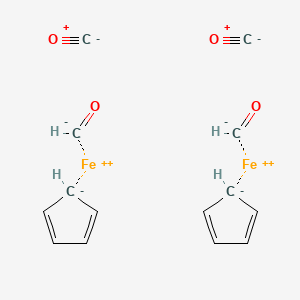
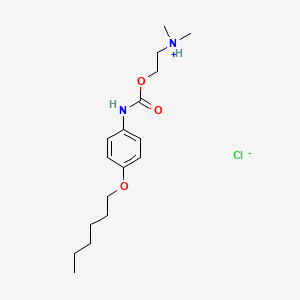
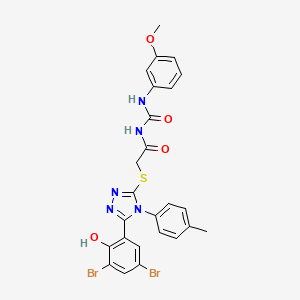
![1,3-Propanediamine, N-[3-(octadecyloxy)propyl]-](/img/structure/B13777488.png)
